molecular formula C21H21ClN2O4S B2716006 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894014-18-7

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2716006
CAS No.: 894014-18-7
M. Wt: 432.92
InChI Key: MKFQZGGFYBFCSZ-UHFFFAOYSA-N
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Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a combination of indole, sulfonyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multi-step organic reactions. One common approach is to start with the indole core, which undergoes sulfonylation with 3-chlorobenzyl sulfonyl chloride under basic conditions. This intermediate is then reacted with morpholinoethanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the indole and morpholino groups can participate in non-covalent interactions like hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
  • 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-piperidinoethanone

Uniqueness

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is unique due to the specific combination of functional groups it contains. The presence of the 3-chlorobenzyl sulfonyl group imparts distinct chemical reactivity and biological activity compared to similar compounds. Additionally, the morpholino group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-17-5-3-4-16(12-17)15-29(26,27)20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-28-11-9-23/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFQZGGFYBFCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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